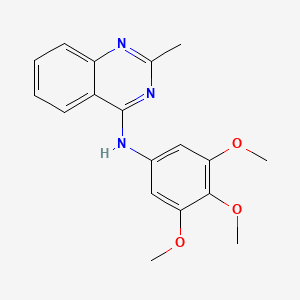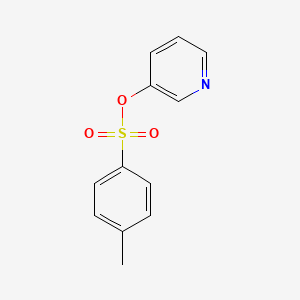
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-bromo-1H-indazole-3-amine, which is then reacted with 1,1-dimethylethyl 4-piperazinecarboxylate under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or butanol and reagents such as hydrazine hydrate .
Análisis De Reacciones Químicas
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,1-Dimethylethyl 4-(6-bromo-1H-indazol-3-yl)-1-piperazinecarboxylate can be compared with other indazole derivatives such as:
6-Bromo-1H-indazol-3-amine: A precursor in the synthesis of the compound.
N-(6-bromo-1H-indazol-3-yl)-2,2,2-trifluoroacetamide: Another indazole derivative with different functional groups.
(6-Bromo-1H-indazol-4-yl)methanol: A similar compound with a different substitution pattern on the indazole ring.
These compounds share similar core structures but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C16H21BrN4O2 |
|---|---|
Peso molecular |
381.27 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-bromo-1H-indazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-5-4-11(17)10-13(12)18-19-14/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
Clave InChI |
LXCOUNGTKJBIEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8689745.png)










